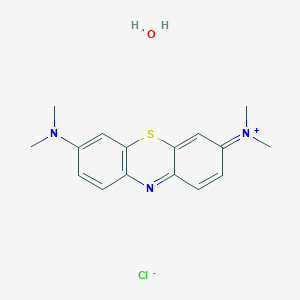

Methylene blue hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVSELLRAGBDLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7220-79-3, 122965-43-9, 67183-68-0 | |

| Record name | Methylene blue trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene Blue monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE BLUE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Scientific Application of Methylene Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and core scientific applications of methylene blue. It details its historical significance, chemical properties, and mechanisms of action in key therapeutic areas. This document is intended to serve as a detailed resource, offering specific experimental protocols, quantitative data for analysis, and visual diagrams of its biochemical pathways.

Discovery and Historical Context

Methylene blue (Methylthioninium chloride) holds the distinction of being the first fully synthetic drug used in medicine.[1] It was first synthesized in 1876 by the German chemist Heinrich Caro at the chemical company BASF, initially as a potent blue dye for the burgeoning textile industry.[2][3] Its value, however, quickly transcended coloration.

The late 19th century saw pioneering work by scientists like Paul Ehrlich and Robert Koch, who explored the utility of synthetic dyes as selective biological stains. Ehrlich demonstrated methylene blue's ability to selectively stain nerve fibers in 1887, while Koch utilized it as a bacteriological stain.[1][4] This principle of selective affinity led Ehrlich and Paul Guttmann to successfully use methylene blue as the first synthetic antimalarial agent in 1891, operating on the belief that dyes could selectively target and harm pathogens.[1][5][6] In 1933, Matilda Brooks discovered its efficacy as an antidote for carbon monoxide and cyanide poisoning, further cementing its place in medicine.[1] Today, it is on the World Health Organization's List of Essential Medicines and is primarily used for treating methemoglobinemia.[1]

Physicochemical and Quantitative Data

Methylene blue's utility is rooted in its distinct chemical properties, particularly its redox potential and strong light absorption. A summary of its key quantitative characteristics is provided below.

Table 1: Physicochemical Properties of Methylene Blue

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ClN₃S | [7] |

| Molar Mass | 319.85 g·mol⁻¹ | [7] |

| Peak Absorbance (λmax) | ~665 - 668 nm | [8][9] |

| Molar Absorptivity (ε) | 6.71 x 10⁴ - 8.43 x 10⁴ M⁻¹cm⁻¹ at ~665 nm | [10] |

| Redox Potential (E₀') | +0.011 V (at pH 7.0) | N/A |

Table 2: Biological Efficacy Data

| Parameter | Organism/Target | Value | Reference |

| Antimalarial IC₅₀ | P. falciparum (Chloroquine-sensitive) | ~1.8 - 3.62 nM | [6][11] |

| Antimalarial IC₅₀ | P. falciparum (Chloroquine-resistant) | ~1.8 nM | [6] |

| Antimalarial IC₅₀ | P. vivax | 3.1 nM (median) | [6] |

| Gametocytocidal IC₅₀ | P. falciparum (late-stage gametocytes) | 106.4 nM (mean) | [12] |

| Enzyme Inhibition (Ki) | P. falciparum Glutathione Reductase | 6.4 µM (non-competitive) |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of high-purity methylene blue and for a key biological assay used to determine its antimalarial potency.

Chemical Synthesis of Methylene Blue

The following protocol is adapted from established methods (e.g., Bernthsen synthesis) that utilize manganese dioxide as an oxidizing agent to avoid the environmental toxicity associated with dichromates. This process starts with N,N-dimethyl-p-phenylenediamine.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Manganese dioxide (MnO₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sulfuric acid (H₂SO₄)

-

N,N-dimethylaniline hydrochloride

-

Copper (II) sulfate (CuSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice

Procedure:

-

Preparation of 2-amino-5-dimethylaminophenylthiosulfonic acid:

-

In a suitable reaction vessel, create a solution of N,N-dimethyl-p-phenylenediamine (0.081 mol) in water containing sulfuric acid (0.048 mol). Cool the solution to 0-3°C using an ice bath.

-

While maintaining the temperature between 3-7°C and stirring, add manganese dioxide (0.084 mol), followed by sodium thiosulfate (0.088 mol) and additional sulfuric acid (0.040 mol).

-

Stir the reaction mixture at 5-8°C for approximately 45 minutes. Adjust the pH to ~5.0 with sodium hydroxide.

-

-

Formation of the Indamine-thiosulfonic Acid:

-

To the mixture from the previous step, add an aqueous solution of N,N-dimethylaniline hydrochloride (0.068 mol). Stir rapidly at 7-9°C.

-

Add a larger portion of manganese dioxide (0.204 mol) to the reaction mixture, keeping the temperature between 7-12°C.

-

-

Cyclization and Oxidation to Methylene Blue:

-

Introduce copper (II) sulfate (~0.017 mol or more) to the reaction mixture.

-

Heat the mixture to 70-98°C at a pH of approximately 3-6. Maintain this temperature until spot tests confirm the formation of methylene blue is complete.

-

-

Purification and Isolation:

-

Filter the hot solution to remove insoluble manganese salts.

-

The crude methylene blue can be purified via recrystallization from hot water. For higher purity, a solvent extraction method can be employed: adjust the aqueous solution to pH 9.5 and extract with carbon tetrachloride to remove organic impurities like Azure B. Methylene blue remains in the aqueous phase.[6]

-

Crystallize the purified methylene blue by adding hydrochloric acid to the aqueous solution.[6]

-

Collect the resulting dark green crystals by filtration, wash with cold water, and dry at 60°C.

-

Expected Outcome: This process is designed to produce high-quality methylene blue with good yields (a similar process reported a yield of 15.9-17.0 grams from a 0.081 mole starting scale) and purity levels exceeding 97% after purification.[3]

In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I Method)

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of methylene blue against the asexual erythrocytic stages of Plasmodium falciparum.[2]

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized to the ring stage.

-

Human erythrocytes (O+).

-

Complete Medium (CM): RPMI-1640 with L-glutamine, HEPES, hypoxanthine, and 0.5% Albumax I.

-

Methylene blue stock solution in DMSO.

-

Sterile, black, 96-well clear-bottom microplates.

-

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.

-

SYBR Green I dye (10,000x stock in DMSO).

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

-

Drug Plate Preparation:

-

Prepare a serial dilution of methylene blue in Complete Medium in a separate plate to create a concentration gradient (e.g., 100 nM down to 0.1 nM).

-

Transfer 100 µL of each drug dilution into triplicate wells of the black 96-well assay plate.

-

Include control wells: drug-free control (parasitized cells, no drug) and background control (uninfected cells).

-

-

Assay Initiation:

-

Dilute the synchronized ring-stage parasite culture with fresh erythrocytes and CM to a final parasitemia of 0.5% and a hematocrit of 2%.

-

Add 100 µL of this parasite suspension to each well of the drug plate.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

Prepare SYBR Green I lysis buffer by adding 2 µL of the 10,000x SYBR Green I stock to 10 mL of Lysis Buffer. Protect from light.

-

Carefully remove 100 µL of supernatant from each well of the assay plate.

-

Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently.

-

Incubate the plate in the dark at room temperature for 1-24 hours.[11]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence of each well using a plate reader.

-

Subtract the average background fluorescence (uninfected cells) from all other readings.

-

Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (100% growth).

-

Plot the percentage of parasite growth versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Key Mechanisms of Action & Pathways

Methylene blue's therapeutic effects are primarily driven by its ability to act as a redox-cycling agent. The following diagrams illustrate its core mechanisms in treating methemoglobinemia and malaria, as well as a workflow for its chemical synthesis.

References

- 1. mitolab.com [mitolab.com]

- 2. benchchem.com [benchchem.com]

- 3. US4212971A - Process for preparing methylene blue - Google Patents [patents.google.com]

- 4. CN105130926A - Preparation method of methylene blue - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. The purification of methylene blue and azure B by solvent extraction and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 8. iddo.org [iddo.org]

- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. The purification of methylene blue and azure B by solvent extraction and crystallization. | Semantic Scholar [semanticscholar.org]

- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methylene blue hydrate mechanism of action as a biological stain

Methylene Blue Hydrate as a Biological Stain: A Technical Guide

Introduction

Methylene blue (methylthioninium chloride) is a heterocyclic aromatic compound that has been a cornerstone of histology and microbiology since its synthesis in the late 19th century.[1] As a salt, it is typically encountered in its hydrate form. Its utility as a biological stain stems from its chemical properties as a cationic dye and a redox indicator.[2][3] This technical guide provides an in-depth exploration of the mechanisms of action of this compound in biological staining, tailored for researchers, scientists, and drug development professionals. We will delve into its interactions with cellular components, its role in vital and differential staining, and provide quantitative data and detailed experimental protocols.

Core Mechanism: Electrostatic Interaction

The primary mechanism by which methylene blue acts as a stain is through electrostatic attraction. In an aqueous solution, methylene blue is a cationic dye, meaning it carries a net positive charge.[4] Cellular components that are rich in anionic (negatively charged) groups, such as the phosphate groups of nucleic acids (DNA and RNA) and acidic proteins, attract the positively charged methylene blue molecules.[5] This binding results in the selective coloration of these acidic structures in a distinct blue, rendering them visible under microscopic examination.[1]

Specific Interactions with Cellular Components

Interaction with Nucleic Acids

Methylene blue's affinity for nucleic acids makes it an excellent nuclear stain.[1][6] The interaction is primarily electrostatic, with the cationic dye binding to the negatively charged phosphate backbone of DNA and RNA.[2][7] Unlike some other nucleic acid stains, such as ethidium bromide, methylene blue is not a classical intercalator; it does not primarily wedge itself between the base pairs of the DNA double helix.[2][8] However, more detailed modeling studies suggest that multiple binding modes are possible depending on the base sequence, including intercalation (particularly at 5'-CpG-3' or 5'-GpC-3' steps) and binding within the major or minor grooves of the DNA helix.[9] This non-intercalating nature is advantageous in techniques like Northern blotting, as it avoids interference with nucleic acid retention on hybridization membranes.[8]

Interaction with Proteins and Other Acidic Molecules

Beyond nucleic acids, methylene blue also binds to other acidic (basophilic) cellular components. This includes acidic proteins with a high prevalence of amino acids like aspartic acid and glutamic acid, as well as various acid mucopolysaccharides found in connective tissues and granules of certain immune cells (e.g., mast cell granules). This property allows for the visualization of the nucleus and certain cytoplasmic components.[3][10]

Mechanism as a Redox Indicator: Vital Staining

Methylene blue is a widely used redox indicator, capable of existing in both an oxidized and a reduced state.[8][11]

-

Oxidized Form: In an oxidizing environment, it is the familiar blue-colored cation (MB+).[11]

-

Reduced Form: When it accepts electrons from a reducing agent, it is converted to its colorless, reduced form, known as leucomethylene blue (LMB).[11][12]

This reversible reaction is the basis for its use in vital staining—the staining of living cells.[13] Viable cells, such as yeast, possess active cytoplasmic enzymes (reductases) that can reduce methylene blue to its colorless form. Therefore, living cells remain unstained.[5][8] Conversely, dead cells lack this enzymatic activity, are unable to reduce the dye, and are stained blue.[1][8] This provides a straightforward and rapid method for assessing cell viability.

Role in Differential Staining: The Romanowsky Effect

Methylene blue is a critical component of Romanowsky-type stains, such as the Wright-Giemsa stain, which are fundamental in hematology for differentiating blood cell types.[14][15] The staining mechanism relies on the "Romanowsky effect," a phenomenon where a combination of dyes produces colors that neither component can achieve alone.[14][16]

In these stains, methylene blue is "polychromed" or oxidized, typically by heating in an alkaline solution, to produce a mixture of azure dyes, primarily Azure B.[15][16] This mixture of basic dyes (methylene blue and its azures) is then combined with an acidic dye, Eosin Y.[17]

-

Basic Dyes (Azure B, Methylene Blue): Have an affinity for acidic cellular components like chromatin and RNA, staining them blue to purple.[10][15]

-

Acidic Dye (Eosin Y): Binds to basic components like hemoglobin and eosinophilic granules, staining them pink or red.[10][15]

The Romanowsky effect is the crucial interaction between Azure B and Eosin Y on chromatin, which results in a distinctive, vibrant purple color. This specific coloration is essential for detailed morphological assessment of cell nuclei and the identification of blood cell abnormalities and parasites.[14][16]

Quantitative Data Summary

For reproducible and optimized staining, understanding the quantitative properties of methylene blue is essential.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₈ClN₃S | [18] |

| Molar Mass | 319.85 g/mol | [18] |

| Peak Absorption (λmax) | ~665-668 nm | [8][18][19][20] |

| Shoulder Absorption | ~610 nm | [19] |

| Peak Emission | ~688 nm | [19] |

| Molar Extinction Coeff. | 81,600 cm⁻¹ M⁻¹ at 665 nm | [12] |

| Redox Potential (E₀') | +0.01 V | [8] |

| Binding Constant (Kb) to BSA | 1.187 × 10⁵ dm³ mol⁻¹ | [21] |

| Binding Constant (Kb) to HSA | 2.766 × 10⁵ dm³ mol⁻¹ | [21] |

Table 2: Typical Working Concentrations for Various Applications

| Application | Typical Concentration | Reference(s) |

| Simple Bacteria/Cell Staining | 0.5% - 1% aqueous solution | [4][6] |

| In Vivo Oral Lesion Staining | 1% solution | [22] |

| Cell Viability (Yeast) | 0.1% solution | [11] |

| Cancer Cell Fluorescence Imaging | 0.01 - 0.05 mg/mL | [23] |

| Inhibition of Guanylate Cyclase | 1 - 10 µM | [7] |

Experimental Protocols

Protocol: Simple Staining of Eukaryotic Cells

This protocol provides a basic method for staining cells, such as human epithelial cheek cells, for general morphological observation.[4][24]

Materials:

-

1% Methylene Blue aqueous solution

-

Microscope slides and coverslips

-

Sterile cotton swab or toothpick

-

Dropper or pipette

-

Distilled water

-

Light microscope

Methodology:

-

Sample Collection: Gently scrape the inside of the cheek with a sterile cotton swab.

-

Smear Preparation: Smear the swab in a small circle in the center of a clean microscope slide.

-

Fixation (Optional but Recommended): Allow the smear to air dry completely. Gently pass the slide through a flame 2-3 times (smear side up) to heat-fix the cells. Let the slide cool.

-

Staining: Place a single drop of 1% methylene blue solution directly over the dried smear. Let it sit for 1-3 minutes.[4]

-

Washing: Gently rinse the slide with a slow stream of distilled water to remove excess stain.

-

Mounting: Place a drop of water over the stained area and carefully lower a coverslip over it, avoiding air bubbles.

-

Observation: Blot away any excess water and observe the slide under a light microscope, starting at low power and moving to higher magnifications. The nuclei of the cheek cells should appear dark blue, while the cytoplasm will be a lighter blue.[5]

Protocol: The "Blue Bottle" Experiment for Redox Demonstration

This classic demonstration illustrates the redox properties of methylene blue. An alkaline glucose solution reduces methylene blue to its colorless form, and shaking reintroduces oxygen, which re-oxidizes it back to blue.[11][25]

Materials:

-

500 mL Erlenmeyer flask with a stopper

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dextrose (glucose)

-

0.1% Methylene blue indicator solution

-

Distilled water

Methodology:

-

Prepare Alkaline Solution: Dissolve 5 g of KOH in 250 mL of distilled water inside the Erlenmeyer flask.

-

Add Reducing Agent: Add 5 g of dextrose (glucose) to the solution and swirl until it is completely dissolved.

-

Add Indicator: Add 3-4 drops of the 0.1% methylene blue solution to the flask and mix. The solution will be blue.

-

Reduction: Stopper the flask and let it stand undisturbed. The glucose will slowly reduce the methylene blue, and the solution will become colorless over a few minutes.

-

Oxidation: Once the solution is colorless, shake the flask vigorously. Oxygen from the air in the flask will dissolve into the solution and re-oxidize the leucomethylene blue, causing the blue color to reappear instantly.

-

Repeat: The cycle of the color disappearing on standing and reappearing on shaking can be repeated several times until the glucose or the trapped oxygen is consumed.[11][25]

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. biocompare.com [biocompare.com]

- 3. APC Pure | News | The Chemical Properties of Methylene Blue [apcpure.com]

- 4. Methylene Blue staining [protocols.io]

- 5. macsenlab.com [macsenlab.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylene blue - Wikipedia [en.wikipedia.org]

- 9. rohslab.usc.edu [rohslab.usc.edu]

- 10. Image:Wright-Giemsa Stain of Peripheral Blood Smear-MSD Manual Professional Edition [msdmanuals.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Methylene Blue for Vital Staining [morphisto.de]

- 14. noul.com [noul.com]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Wright-Giemsa Stain | Azer Scientific [azerscientific.com]

- 18. Methylene Blue Spectra [omlc.org]

- 19. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. t-media.kg [t-media.kg]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Application of in vivo stain of methylene blue as a diagnostic aid in the early detection and screening of oral cancerous and precancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence Polarization of Methylene Blue as a Quantitative Marker of Breast Cancer at the Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The ‘blue bottle’ experiment | Demonstration | RSC Education [edu.rsc.org]

A Technical Guide to the Photophysical and Photochemical Properties of Methylene Blue Hydrate

For Researchers, Scientists, and Drug Development Professionals

Methylene blue hydrate, a cationic thiazine dye, is a versatile photosensitizer with a long history of use in medicine and research. Its pronounced photophysical and photochemical properties make it a subject of continuous investigation, particularly in the field of photodynamic therapy (PDT). This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in drug development.

Core Photophysical and Photochemical Characteristics

Methylene blue's utility as a photosensitizer stems from its strong absorption in the red region of the visible spectrum (around 660-665 nm), a wavelength that allows for deeper tissue penetration.[1][2][3][4][5] Upon absorption of light, the methylene blue molecule transitions to an excited singlet state. From this transient state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state.[6][7][8] This triplet state is the primary initiator of the photochemical reactions utilized in PDT.

The photochemical activity of triplet-state methylene blue proceeds primarily through two mechanisms:

-

Type I Reaction: The excited methylene blue can react directly with a substrate, such as a biological molecule, via electron transfer, producing radical ions. These ions can then react with molecular oxygen to generate reactive oxygen species (ROS) like superoxide and hydroxyl radicals.[9][10]

-

Type II Reaction: The excited triplet methylene blue can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9][10][11][12] Singlet oxygen is a potent oxidizing agent that can induce cellular damage, leading to apoptosis and necrosis in target cells.[1][13] This is considered the dominant pathway in the photodynamic activity of methylene blue.

The efficiency of these processes is influenced by several factors, including the solvent environment, concentration of the dye, and the presence of other molecules.[14][15][16][17][18][19] At higher concentrations, methylene blue tends to form dimers and higher-order aggregates, which can alter its photophysical properties and reduce the quantum yield of singlet oxygen production.[7][12][20][21][22][23]

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data for this compound in various solvents. These values are crucial for designing and interpreting experiments in photochemistry and photobiology.

Table 1: Absorption and Emission Properties of Methylene Blue

| Solvent | Absorption Maximum (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maximum (λ_em, nm) | Stokes Shift (nm) |

| Water | 664 | ~81,600 | 682-686 | ~18-22 |

| Ethanol | 656-665 | 40,700 - 95,000 | 688 | ~23 |

| Methanol | 655 | - | - | - |

| Dimethyl Sulfoxide (DMSO) | 665-670 | - | - | - |

| Acetonitrile | - | - | - | - |

| Chloroform | - | - | - | - |

Data compiled from multiple sources.[2][15][16][18][24][25]

Table 2: Quantum Yields and Excited State Lifetime of Methylene Blue

| Solvent | Fluorescence Quantum Yield (Φ_f) | Singlet Oxygen Quantum Yield (Φ_Δ) | Triplet State Lifetime (τ_T, µs) |

| Water | ~0.02 | 0.52 | > 70 (monomer) |

| Ethanol | 0.04 | - | - |

| Methanol | - | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - | - |

| Acetonitrile | - | 0.52 | - |

| Deuterated Water (D₂O) | - | 0.52 | - |

Data compiled from multiple sources.[2][8][11][12][18][24][25][26][27][28]

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to photophysical and photochemical research. Below are methodologies for key experiments involving this compound.

Protocol 1: Determination of Molar Extinction Coefficient

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the desired solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain solutions with a range of concentrations that will yield absorbance values between 0.1 and 1.0.

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the absorption maximum (λ_max) of methylene blue in the chosen solvent. Use the pure solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

Protocol 2: Measurement of Fluorescence Quantum Yield

The relative method, using a standard with a known quantum yield, is commonly employed.

-

Selection of a Standard: Choose a reference compound with a well-characterized fluorescence quantum yield and an absorption profile that overlaps with the excitation wavelength used for methylene blue (e.g., Rhodamine 6G in ethanol).

-

Preparation of Solutions: Prepare dilute solutions of both the methylene blue sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Spectra Acquisition: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

-

Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculation: The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Protocol 3: Determination of Singlet Oxygen Quantum Yield

This protocol involves the indirect chemical trapping method using a singlet oxygen scavenger.

-

Selection of a Chemical Trap: Choose a compound that reacts specifically with singlet oxygen to produce a detectable change, such as a change in absorbance or fluorescence (e.g., 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂).

-

Preparation of Solutions: Prepare solutions of methylene blue and the chemical trap in the desired solvent. The concentrations should be optimized for the specific experimental setup.

-

Irradiation: Irradiate the solution with a light source at a wavelength corresponding to the absorption of methylene blue. A reference photosensitizer with a known singlet oxygen quantum yield should be used under identical conditions for comparison.

-

Monitoring the Reaction: Monitor the decrease in absorbance of the chemical trap over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of bleaching of the chemical trap is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of methylene blue can be determined by comparing its bleaching rate to that of the reference photosensitizer.

Alternatively, direct detection of the characteristic phosphorescence of singlet oxygen at ~1270 nm can be performed using specialized time-resolved near-infrared luminescence detection systems.[28]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex processes. The following are Graphviz representations of the photochemical mechanism of methylene blue and a typical experimental workflow for its photophysical characterization.

Caption: Photochemical mechanisms of Methylene Blue in Photodynamic Therapy.

Caption: Experimental workflow for photophysical characterization of Methylene Blue.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. Absorption [Methylene Blue] | AAT Bioquest [aatbio.com]

- 6. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 7. Concentration-dependent aggregation of methylene blue acting as a photoredox catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Photoacoustic lifetime contrast between methylene blue monomers and self-quenched dimers as a model for dual-labeled activatable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic study of methylene blue photophysical properties in biological media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. Hydrogen Bond Acceptors and Additional Cationic Charges in Methylene Blue Derivatives: Photophysics and Antimicrobial Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biolight.shop [biolight.shop]

- 14. [PDF] Solvatochromic effect of Methylene Blue in different solvents with different polarity | Semantic Scholar [semanticscholar.org]

- 15. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Photophysical properties of methylene blue in water and in aqueous solutions of dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Binding, aggregation and photochemical properties of methylene blue in mitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Amphiphilic di-cationic methylene blue for improving antibacterial photodynamic efficiency through high accumulation and low aggregation on bacterial cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. PhotochemCAD | Methylene blue [photochemcad.com]

- 25. researchgate.net [researchgate.net]

- 26. ursabioscience.com [ursabioscience.com]

- 27. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 28. Efficient Singlet Oxygen Generation by Luminescent 2-(2′-Thienyl)Pyridyl Cyclometalated Platinum(II) Complexes and their Calixarene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Redox Properties of Methylene Blue in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene blue (MB), a synthetic phenothiazine dye, has a rich history in biomedical science, initially utilized for its staining properties and later for its therapeutic potential. Its clinical applications have ranged from the treatment of methemoglobinemia to its investigation as a neuroprotective agent. At the core of its diverse biological activities lie its potent and versatile redox properties. Methylene blue can act as both an electron donor and acceptor, allowing it to modulate cellular redox states and interact with key metabolic pathways. This technical guide provides a comprehensive overview of the redox chemistry of methylene blue within biological systems, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its study, and visualizing its interactions through signaling and workflow diagrams.

Core Redox Mechanism of Methylene Blue

Methylene blue's biological efficacy is intrinsically linked to its ability to cycle between its oxidized (MB⁺, blue) and reduced (leucomethylene blue, LMB, colorless) forms. This redox cycling allows it to participate in a variety of electron transfer reactions within the cell. The standard redox potential of the MB/LMB couple is approximately +11 mV, enabling it to interact with a range of biological redox molecules.[1]

Under physiological conditions, MB can accept electrons from reducing agents such as NADH and NADPH, converting to its reduced form, LMB.[2] Subsequently, LMB can donate these electrons to various electron acceptors, including components of the mitochondrial electron transport chain (ETC), thereby regenerating the oxidized form of MB and completing the redox cycle.[2] This ability to shuttle electrons is fundamental to its biological effects.

Data Presentation

Quantitative Data on Methylene Blue's Redox Properties and Biological Effects

| Parameter | Value/Range | Biological System/Conditions | Reference |

| Redox Potential (E°') | +0.01 V | Standard Conditions | [1] |

| H₂O₂ Production Rate (in vitro) | Control: 324 ± 24 pmol/min/mg protein50 nM MB: 585 ± 36 pmol/min/mg protein100 nM MB: 790 ± 58 pmol/min/mg protein500 nM MB: 1420 ± 41 pmol/min/mg protein1 µM MB: 1526 ± 88 pmol/min/mg protein | Isolated brain mitochondria (malate and glutamate as substrates) | [3] |

| Mitochondrial DNA Damage (in vitro) | 10 µM MB: No significant damage20 µM MB: No significant damage100 µM MB: Significant lesions observed | Isolated mitochondria | [3] |

| Effect on Mitochondrial Complex IV Activity | Nanomolar concentrations: ~30% increase | Human fibroblasts | [4] |

| Effect on Cellular Oxygen Consumption | Nanomolar concentrations: 37-70% increase | Human fibroblasts | [4] |

| Dose-Dependent Effects | 1-10 µM: Therapeutic/working range in vitro>100 µM: Associated with toxic effects in vitro | In vitro preclinical studies | [3] |

| Inhibition of Nitric Oxide Synthase (NOS) | 5.3 µM | Endothelial cells in culture | [5] |

| Treatment of Methemoglobinemia | 1-2 mg/kg | Intravenous administration in humans | [4] |

Signaling Pathways and Mechanisms of Action

Mitochondrial Electron Transport Chain Interaction

One of the most significant aspects of methylene blue's redox activity is its interaction with the mitochondrial electron transport chain (ETC). By accepting electrons from NADH, MB can bypass complexes I and III, which are common sites of mitochondrial dysfunction, and directly donate electrons to cytochrome c. This "electron shuttling" can restore ATP production and reduce the generation of reactive oxygen species (ROS) that occurs when electrons leak from a dysfunctional ETC.[2]

Treatment of Methemoglobinemia

In the treatment of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin (MetHb) and cannot carry oxygen, methylene blue acts as a crucial redox mediator. It is reduced to leucomethylene blue by NADPH-dependent methemoglobin reductase. LMB then non-enzymatically reduces MetHb back to functional hemoglobin, restoring oxygen-carrying capacity.[1]

Experimental Protocols

Methylene Blue Reduction Assay for Cellular Reductive Capacity

This protocol provides a method to assess the overall reductive capacity of a cell population by measuring the rate of methylene blue reduction.

Materials:

-

Cell culture of interest

-

Phosphate-buffered saline (PBS)

-

Methylene blue solution (e.g., 100 µM in PBS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~665 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow.

-

Cell Preparation: After the desired growth period, gently aspirate the culture medium and wash the cells twice with warm PBS.

-

Initiation of Assay: Add 100 µL of the methylene blue solution to each well.

-

Absorbance Measurement: Immediately begin measuring the absorbance at 665 nm at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes). A decrease in absorbance indicates the reduction of MB to the colorless LMB.

-

Data Analysis: Plot the absorbance at 665 nm against time. The rate of decrease in absorbance is proportional to the cellular reductive capacity.

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of methylene blue on cellular oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Methylene blue stock solution

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with the desired compounds. For a standard Mito Stress Test with MB, a typical loading strategy would be:

-

Port A: Methylene blue (at desired final concentration) or vehicle control

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone & Antimycin A

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure baseline OCR, then inject the compounds sequentially and measure the corresponding changes in OCR.

-

Data Analysis: Analyze the resulting OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, and compare the effects of methylene blue treatment to the control.

Conclusion

The redox properties of methylene blue are central to its diverse and significant effects in biological systems. Its ability to act as an electron shuttle, particularly within the mitochondria, provides a mechanism to enhance cellular energy production and mitigate oxidative stress. This unique characteristic underlies its therapeutic potential in a range of conditions, from methemoglobinemia to neurodegenerative diseases. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the multifaceted redox capabilities of this remarkable compound. A thorough understanding of its dose-dependent effects and its interactions with cellular redox pathways is crucial for the continued development of methylene blue as a therapeutic agent.

References

- 1. Methylene blue - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Neural Cartography: A Technical History of Methylene Blue Hydrate for Vital Nerve Fiber Staining

For Immediate Release

A deep dive into the historical significance and technical application of methylene blue hydrate for the vital staining of nerve fibers, this whitepaper serves as a comprehensive guide for researchers, scientists, and drug development professionals. From the pioneering work of Paul Ehrlich to contemporary methodologies, this document elucidates the journey of a simple dye to an indispensable tool in neuroscience.

The ability to visualize the intricate networks of the nervous system has been a cornerstone of neuroscience research. Long before the advent of modern fluorescent microscopy and genetic labeling techniques, a synthetic dye, methylene blue, provided the first vivid glimpses into the morphology of nerve fibers in living tissue. This technical guide explores the history, mechanisms, and protocols of this compound for vital nerve staining, offering a valuable resource for today's scientific community.

A Serendipitous Discovery: The Ehrlich Era

The story of vital nerve staining with methylene blue begins in the 1880s with the groundbreaking work of German physician and scientist Paul Ehrlich.[1] While investigating the selective staining of different cell types, Ehrlich observed that methylene blue exhibited a remarkable affinity for nerve fibers in living or freshly excised tissue.[2] This discovery, a landmark in histology, provided a method to selectively color and visualize the delicate axonal and dendritic processes of neurons, which were previously challenging to discern. Ehrlich's work laid the foundation for the "vital staining" technique, where a dye is taken up by living cells without immediately killing them.

Ehrlich's initial methods involved injecting a dilute solution of methylene blue into the tissue of a living animal (intravital staining) or applying it to freshly removed tissue specimens (supravital staining).[1] He noted that the characteristic blue color developed upon exposure to air (oxygen), suggesting a crucial role of oxidation in the staining process.[1] To preserve the stained preparations, he introduced the use of an aqueous solution of ammonium molybdate as a fixative.[1]

Unraveling the Mechanism: From Oxidation to Selective Uptake

The precise mechanism by which methylene blue selectively stains nerve fibers is complex and has been a subject of investigation for over a century. Early observations correctly identified the importance of oxygen. It is now understood that in the living tissue, methylene blue is initially reduced to its colorless "leuco" form.[3][4] Neurons, with their high metabolic activity, are believed to more rapidly re-oxidize the leuco-methylene blue back to its colored form, leading to its accumulation and the characteristic blue staining.[4]

The selective uptake is thought to be an active process. Evidence suggests that the dye, in its uncharged lipophilic leuco-form, can readily penetrate cell membranes. Once inside the neuron, it is re-oxidized to its positively charged (cationic) state, effectively trapping it within the cell.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for various methylene blue vital staining protocols, compiled from historical and contemporary literature.

| Parameter | Ehrlich's Method (Supravital) | Rongalit-Reduced Method | Modern Supravital (e.g., for Brain Slabs) | Intravital (Surgical Application) |

| Methylene Blue Concentration | Dilute solution (exact concentration often not specified) | Saturated solution (reduced with Rongalit) | Saturated solutions or powder | 0.03% - 0.05% in physiological saline; 2:8 methylene blue to saline solution[5][6] |

| Reducing Agent | None (relies on endogenous reduction) | Rongalit (Sodium formaldehyde sulfoxylate) | None (relies on endogenous reduction) | Ascorbic acid (can be used to reduce staining in surrounding tissues) |

| Application Method | Immersion of fresh tissue | Immersion under anaerobic conditions | Application with a brush to unfixed brain slabs | Injection or topical application |

| Incubation/Staining Time | Not specified, developed with exposure to air | 30 minutes to 5 hours[7] | 1 hour at room temperature[3] | 1-60 minutes[8] |

| Fixation | Aqueous ammonium molybdate | Sodium perchlorate | Ammonium heptamolybdate solution followed by paraformaldehyde/glutaraldehyde mixture[9][10] | Not always required for immediate visualization |

| pH | Not specified | Optimal at pH 5[7] | Not specified | Physiological pH |

Key Experimental Protocols

Below are detailed methodologies for two prominent vital staining techniques using methylene blue.

Ehrlich's Classic Supravital Staining Method

This method is foundational and relies on the application of an oxidized methylene blue solution to fresh tissue.

Materials:

-

This compound (zinc-free)

-

Physiological saline

-

Ammonium molybdate

-

Microscope slides and coverslips

-

Dissecting tools

Protocol:

-

Prepare a dilute solution of methylene blue in physiological saline. A starting concentration of 0.05% to 0.1% can be used and optimized for the specific tissue.

-

Excise a small, thin piece of the tissue of interest and immediately place it in the methylene blue solution.

-

Allow the tissue to incubate for a period, which may range from a few minutes to an hour, depending on the tissue type and thickness. The staining process is observed under a dissecting microscope until the nerve fibers are adequately visualized.

-

Remove the stained tissue from the solution and expose it to air for a few minutes to enhance the blue coloration through oxidation.

-

To fix the stain, immerse the tissue in a 5-10% aqueous solution of ammonium molybdate for several hours to overnight.

-

After fixation, the tissue can be washed briefly in distilled water, dehydrated through an alcohol series, cleared, and mounted on a microscope slide for observation.

Rongalit-Reduced Methylene Blue Method

This technique, a modification of Ehrlich's method, utilizes a reducing agent to enhance the penetration of the dye into the tissue.

Materials:

-

This compound

-

Rongalit (sodium formaldehyde sulfoxylate)

-

Physiological saline (buffered to pH 5)

-

Sodium perchlorate (for fixation)

-

Anaerobic chamber or nitrogen gas source

Protocol:

-

Prepare a saturated solution of methylene blue in physiological saline.

-

Reduce the methylene blue solution by adding Rongalit until the solution becomes colorless or pale yellow (leuco-methylene blue). This should be done under anaerobic conditions to prevent re-oxidation.

-

Immerse the fresh tissue fragment in the reduced methylene blue solution in an anaerobic environment at pH 5.[7] The incubation time can range from 30 minutes to 5 hours.[7]

-

After incubation, transfer the tissue to an oxygenated neutral saline solution. The nerve fibers will develop a blue color as the leuco-methylene blue is oxidized.

-

Fix the stained tissue by immersing it in a solution of sodium perchlorate.

-

The tissue can then be washed, dehydrated, cleared, and mounted for microscopic examination.

Conclusion

From its serendipitous discovery in the 19th century to its refined applications in modern research, this compound has remained a significant tool for the visualization of nerve fibers. Its ability to selectively stain neural structures in living tissue provided the initial maps of the nervous system that guided generations of neuroscientists. While newer technologies offer greater resolution and specificity, the historical context and the fundamental principles of vital staining established with methylene blue continue to be relevant. This guide provides both a historical appreciation and a practical foundation for researchers utilizing or referencing this classic and enduring technique.

References

- 1. Methylene blue - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. hh.um.es [hh.um.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Image analysis comparison of nerve staining with food dye, methylene blue or tissue marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paraffin sections of nervous tissue supravitally stained with methylene blue: a new, reliable and simple fixation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Supravital staining of murine brain with methylene blue according to the Cajal method: a simple and reliable preparation technique for embedding in paraffin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylene Blue as a Redox Indicator: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue, a heterocyclic aromatic compound, is a widely utilized redox indicator in numerous chemical and biological applications. Its efficacy is rooted in a distinct, reversible color change from a vibrant blue in its oxidized state to colorless in its reduced form, known as leucomethylene blue. This comprehensive technical guide elucidates the fundamental principles governing methylene blue's function as a redox indicator. It provides quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications to support its use in research, analytical chemistry, and drug development.

Core Principles of Methylene Blue as a Redox Indicator

Methylene blue's utility as a redox indicator stems from its ability to accept and donate electrons, resulting in a structural change that alters its light absorption properties. In an oxidizing environment, methylene blue exists in its oxidized cationic form (MB⁺), which is intensely blue. Upon exposure to a reducing agent, it gains two electrons and a proton to form the colorless leucomethylene blue (LMB).[1][2] This reversible reaction is the cornerstone of its application in monitoring redox reactions.[3]

The standard reduction potential (E₀) of the Methylene Blue/Leucomethylene Blue redox couple is a critical parameter that dictates the point at which the color change occurs in a given redox reaction. This makes it an invaluable tool for endpoint determination in titrations and for assessing the redox state of biological systems. The redox midpoint potential (E₀') is approximately +0.01 V.[2]

Chemical and Physical Properties

Methylene blue, chemically known as methylthioninium chloride, is a dark green powder that readily dissolves in water to form a blue solution.[1] It is a derivative of phenothiazine. The key properties of its oxidized and reduced forms are summarized below.

| Property | Methylene Blue (Oxidized Form) | Leucomethylene Blue (Reduced Form) |

| Appearance | Deep blue solution | Colorless solution |

| Chemical Formula | C₁₆H₁₈ClN₃S | C₁₆H₁₉N₃S |

| Molar Mass | 319.85 g/mol | 285.41 g/mol |

| Maximum Absorption (λmax) | ~665 nm | Does not absorb in the visible spectrum |

| Redox State | Oxidized | Reduced |

Table 1: Key properties of the oxidized and reduced forms of methylene blue.

Mechanism of Redox Change

The reversible redox reaction of methylene blue involves the transfer of two electrons and one proton. The oxidized form, Methylene Blue (MB⁺), is a planar aromatic molecule with an extensive conjugated system, which is responsible for its blue color. When it accepts electrons and a proton, this conjugation is disrupted, leading to the colorless leuco-form.

References

- 1. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 2. Methylene blue - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of Methylene Blue Hydrate in Laboratory Solvents

This guide provides a comprehensive overview of the solubility of Methylene Blue Hydrate, a cationic thiazine dye with diverse applications in research, diagnostics, and medicine.[1][2][3] A thorough understanding of its solubility is critical for accurate experimental design, formulation development, and the interpretation of scientific results. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows relevant to its application in a laboratory setting.

Quantitative Solubility Data

This compound exhibits a wide range of solubilities across common laboratory solvents, governed by the principle of "like dissolves like." Its solubility is highest in polar protic solvents and significantly lower in nonpolar and some aprotic solvents. The following table summarizes available quantitative and qualitative solubility data.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citations |

| Water | H₂O | Polar Protic | 40 - 50 g/L | 20 - 25 | [2][4][5][6] |

| Methanol | CH₃OH | Polar Protic | Very High | 30 | [6][7] |

| Ethanol | C₂H₅OH | Polar Protic | ~3.3 mg/mL | Ambient | [1][8] |

| 2-Propanol | C₃H₈O | Polar Protic | Very High | 30 | [6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~2.0 mg/mL | Ambient | [1][8] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~2.0 mg/mL | Ambient | [1][8] |

| Phosphate-Buffered Saline (PBS) | - | Aqueous Buffer | ~0.14 mg/mL | Ambient (pH 7.2) | [1][8] |

| Chloroform | CHCl₃ | Weakly Polar | Soluble | Ambient | [4][9][10][11] |

| Glacial Acetic Acid | CH₃COOH | Polar Protic | Soluble | Ambient | [4][9][11] |

| Glycerol | C₃H₈O₃ | Polar Protic | Soluble | Ambient | [4][9][11] |

| Acetone | C₃H₆O | Polar Aprotic | 0.5% (w/v) | Ambient | [4] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Very Low | 30 | [6] |

| Pyridine | C₅H₅N | Polar Aprotic | Slightly Soluble | Ambient | [4][9] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | Ambient | [4][9] |

| Xylene | C₈H₁₀ | Nonpolar | Insoluble | Ambient | [4][9] |

Note: Solubility values can vary based on the specific hydrate form, purity, and precise experimental conditions.[12] Methylene blue is commercially available as a hydrate, often a trihydrate, and the water content can influence solubility measurements.[2][3][9][12]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound in a specific solvent.[7][13][14]

Objective: To accurately measure the saturation concentration of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Sealed glass vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.[7]

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute.[14]

-

-

Separation of Saturated Solution:

-

After equilibration, cease agitation and allow the vial to stand, permitting the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vial at a moderate speed.[13]

-

Carefully withdraw the clear supernatant using a pipette.

-

Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particulates. This step is critical for accurate quantification.[13]

-

-

Quantification:

-

Prepare a series of standard solutions of methylene blue in the same solvent with precisely known concentrations.

-

Using a UV-Vis spectrophotometer, measure the absorbance of the standard solutions at methylene blue's maximum absorbance wavelength (λmax, ~660-668 nm) to generate a calibration curve (Absorbance vs. Concentration).[2][5][7]

-

Accurately dilute a known volume of the filtered saturated solution.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and calculate the concentration of the original, undiluted saturated solution.

-

-

Data Reporting:

-

Report the final solubility in standard units such as mg/mL, g/L, or molarity (mol/L), ensuring the temperature of the experiment is clearly stated.[13]

-

Visualization of Workflows and Logical Processes

The following diagrams illustrate key workflows where solubility is a critical parameter.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: A decision tree for classifying an unknown organic compound based on its solubility.

Caption: The role of solubility analysis in the Methylene Blue development pipeline.

References

- 1. Methylene Blue (hydrate) | CAS 122965-43-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Methylene Blue CAS#: 61-73-4 [m.chemicalbook.com]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drm-chem.com [drm-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Methylene blue - Sciencemadness Wiki [sciencemadness.org]

- 10. Methylene Blue trihydrate | 7220-79-3 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. EP2480541A2 - Crystalline methylthionium chloride (methylene blue) hydrates - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Cationic Properties of Methylene Blue and Its Interaction with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene blue (MB), a cationic thiazine dye, has a long history of use in histology and as a medical therapeutic. Its enduring relevance in scientific research, particularly in the fields of molecular biology and drug development, stems from its unique chemical properties and its avid interaction with nucleic acids. This technical guide provides a comprehensive overview of the cationic nature of methylene blue and delves into the intricacies of its binding to DNA and RNA, the experimental methodologies used to study these interactions, and the downstream biological consequences.

Cationic Properties of Methylene Blue

Methylene blue exists in solution as a positively charged ion, specifically the 3,7-bis(dimethylamino)phenothiazin-5-ium cation. This positive charge is delocalized across its planar tricyclic aromatic ring structure. This inherent cationic nature is the primary driving force for its initial interaction with negatively charged biomolecules, most notably the phosphate backbone of nucleic acids. This electrostatic attraction facilitates a close association, setting the stage for more specific binding modes.

Interaction with DNA

Methylene blue exhibits a strong affinity for DNA, engaging in several distinct binding modes that are influenced by factors such as ionic strength and the base composition of the DNA sequence. The primary modes of interaction are intercalation, electrostatic binding, and groove binding.

Binding Modes

-

Intercalation: In this mode, the planar aromatic rings of the methylene blue molecule insert themselves between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions with the aromatic bases of DNA. Intercalation often leads to structural changes in the DNA, such as unwinding and lengthening of the helix. Spectroscopic evidence for intercalation includes significant hypochromism (a decrease in molar absorptivity) and a bathochromic (red) shift in the absorption spectrum of methylene blue upon binding to DNA.[1]

-

Electrostatic Binding: This is a non-specific interaction driven by the electrostatic attraction between the positively charged methylene blue cation and the negatively charged phosphate groups on the exterior of the DNA double helix. This mode of binding is particularly sensitive to the ionic strength of the solution; an increase in salt concentration can shield the phosphate charges and weaken the electrostatic interaction.

-

Groove Binding: Methylene blue can also bind to the minor or major grooves of the DNA helix. This interaction is influenced by the specific DNA sequence and the conformation of the groove. Modeling studies suggest that for DNA with alternating GC sequences, minor groove binding is a possibility, though intercalation is often favored.[2]

-

Semi-intercalation: Some studies also propose a "semi-intercalative" binding mode, suggesting a partial insertion of the dye between base pairs.

Interaction with G-Quadruplex DNA

Beyond the canonical double helix, methylene blue also demonstrates a strong affinity for G-quadruplexes, which are four-stranded DNA structures found in telomeric regions and gene promoter sequences. The primary mode of interaction is through end-stacking, where the methylene blue molecule stacks on the terminal G-quartet. This binding can stabilize the G-quadruplex structure and has implications for anticancer drug design, as the stabilization of G-quadruplexes in oncogene promoters can repress gene transcription.

Interaction with RNA

The interaction of methylene blue with RNA is also of significant interest, given the diverse roles of RNA in cellular function. Similar to its interaction with DNA, methylene blue can bind to RNA through electrostatic interactions and intercalation into double-stranded regions.

-

Transfer RNA (tRNA): Studies on tRNA have shown that methylene blue can bind through both electrostatic and intercalative modes. The electrostatic binding has been reported to be cooperative in nature.[3]

-

Ribosomal RNA (rRNA): Methylene blue can induce covalent cross-linking between ribosomal proteins and rRNA upon photooxidation, indicating a close association with the ribosomal machinery.[4]

-

Messenger RNA (mRNA): Methylene blue has been shown to have a stabilizing effect on mRNA, which has potential applications in the development of mRNA-based therapeutics.[5]

-

Viral RNA: The ability of methylene blue to interact with and damage viral RNA, particularly upon photoactivation, is a basis for its use as an antiviral agent.[6]

Quantitative Data on Methylene Blue-Nucleic Acid Interactions

The affinity of methylene blue for nucleic acids can be quantified by its binding constant (K), and the stoichiometry of the interaction (n) can also be determined. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), provide insight into the forces driving the binding event.

| Nucleic Acid Target | Binding Constant (K) | Stoichiometry (n) | Thermodynamic Parameters | Method | Reference |

| Calf Thymus DNA (ct-DNA) | 2.13 x 10⁴ M⁻¹ | - | ΔH°: Negative (exothermic), ΔS°: Negative | Spectrophotometry | [7] |

| Calf Thymus DNA (ct-DNA) | - | - | ΔH°: Negative (exothermic), ΔS°: Positive | Isothermal Titration Calorimetry | [8] |

| Transfer RNA (tRNA) | 7.77 x 10³ M⁻¹ (electrostatic) | - | - | Absorption Spectroscopy | [3] |

Note: The reported values can vary depending on the experimental conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols for Studying Methylene Blue-Nucleic Acid Interactions

Several biophysical techniques are commonly employed to characterize the interaction between methylene blue and nucleic acids.

UV-Visible Absorption Spectroscopy

Principle: This technique measures the changes in the absorption spectrum of methylene blue upon binding to nucleic acids. Intercalation typically results in hypochromism and a red shift of the main absorption peak of methylene blue (around 664 nm).

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of methylene blue in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The concentration should be accurately determined using its molar extinction coefficient (ε ≈ 81,600 M⁻¹cm⁻¹ at 664 nm).

-

Prepare a stock solution of the nucleic acid (DNA or RNA) in the same buffer. The concentration should be determined spectrophotometrically by measuring the absorbance at 260 nm.

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of methylene blue solution.

-

Record the initial absorption spectrum (typically from 500 to 750 nm).

-

Add small aliquots of the nucleic acid stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the absorption spectrum.

-

-

Data Analysis:

-

Plot the absorbance at the λmax of methylene blue as a function of the nucleic acid concentration.

-

The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.

-

Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of methylene blue is often quenched upon binding to nucleic acids, particularly through intercalation where the guanine bases can act as efficient quenchers.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of methylene blue and nucleic acids in a suitable buffer as described for UV-Vis spectroscopy.

-

-

Fluorescence Measurements:

-

In a fluorescence cuvette, place a fixed concentration of methylene blue solution.

-

Set the excitation wavelength (e.g., 640 nm) and record the emission spectrum (e.g., from 660 to 800 nm).

-

Add increasing concentrations of the nucleic acid to the methylene blue solution.

-

After each addition, mix and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

-

Binding constants can also be calculated by analyzing the change in fluorescence intensity as a function of nucleic acid concentration.

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light. While methylene blue itself is achiral, upon binding to the chiral nucleic acid, an induced CD (ICD) signal can be observed in the absorption region of the dye. The nature of the ICD signal can provide information about the binding mode (intercalation vs. groove binding).

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the nucleic acid and methylene blue in a low-salt buffer (high salt concentrations can interfere with the CD signal).

-

Prepare a series of samples with a fixed concentration of nucleic acid and varying concentrations of methylene blue.

-

-

CD Measurements:

-

Record the CD spectrum of the nucleic acid alone in the UV region (e.g., 220-320 nm) to observe its intrinsic signal.

-

Record the CD spectra of the methylene blue-nucleic acid complexes in the visible region (e.g., 500-750 nm) where methylene blue absorbs.

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with a binding event. It allows for the determination of the binding constant (K), stoichiometry (n), and the enthalpy (ΔH°) and entropy (ΔS°) of binding in a single experiment.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the nucleic acid and methylene blue in the same buffer, and degas both solutions thoroughly to avoid air bubbles.

-

Typically, the nucleic acid solution is placed in the sample cell, and the methylene blue solution is in the injection syringe.

-

-

ITC Experiment:

-

A series of small injections of the methylene blue solution are made into the nucleic acid solution in the sample cell at a constant temperature.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The raw data (heat per injection) is plotted against the molar ratio of methylene blue to nucleic acid.

-

This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K, n, ΔH°, and ΔS°).[8]

-

Downstream Biological Effects and Signaling Pathways

The interaction of methylene blue with nucleic acids can have significant biological consequences, particularly when combined with light. Methylene blue is a well-known photosensitizer, meaning it can absorb light energy and transfer it to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.

DNA Damage and Repair

When bound to DNA, photoactivated methylene blue can induce DNA damage, primarily through the oxidation of guanine bases.[11] This can lead to single-strand breaks in the DNA. The cell responds to this damage by activating DNA repair pathways. The lethal damage induced by methylene blue and light can be repaired by both the excision-repair system and the recA-dependent repair system.[12]

Gene Expression and Signaling Pathways

The cellular stress caused by methylene blue-induced DNA damage and ROS production can trigger various signaling pathways, leading to changes in gene expression.

-

Nrf2/ARE Pathway: Methylene blue has been shown to upregulate genes under the control of the Nrf2/ARE (NF-E2-related factor 2/antioxidant response element) pathway.[13][14] This pathway plays a crucial role in the cellular antioxidant defense.

-

iNOS Expression: Methylene blue can attenuate the induction of inducible nitric oxide synthase (iNOS) by suppressing the binding of transcriptional factors like NF-κB and STAT1 to the iNOS promoter.[15]

-

Apoptosis: At higher concentrations and upon photoactivation, the DNA damage and oxidative stress induced by methylene blue can trigger apoptotic pathways. Studies have shown the activation of the Bcl-2 family of proteins, leading to programmed cell death.[16]

Visualizations

Methylene Blue-Nucleic Acid Binding Modes

References

- 1. tandfonline.com [tandfonline.com]

- 2. rohslab.usc.edu [rohslab.usc.edu]

- 3. Interaction of methylene blue with transfer RNA--a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent cross-linking of ribosomal RNA and proteins by methylene blue-sensitized photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021237084A1 - Methylene blue stabilized mrna compositions - Google Patents [patents.google.com]

- 6. Interaction of Methylene Blue with Severe Acute Respiratory Syndrome Coronavirus 2 Envelope Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]